(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride
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Overview
Description
(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride is a chemical compound with a unique structure that includes an ethoxy group, two fluorine atoms, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent introduction of the ethoxy and difluoro groups. Common synthetic routes include:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoro Groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Ethoxy Group Addition: Ethoxylation reactions using ethyl alcohol in the presence of a catalyst.
Formation of Methanamine: Amination reactions to introduce the methanamine group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride
- 2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-amine hydrochloride
Uniqueness
(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(1-ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-2-13-8(7-12)3-5-9(10,11)6-4-8;/h2-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEYJTLMJBXZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC(CC1)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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